molecular formula C13H19O4P B12602176 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 648429-06-5

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one

Cat. No.: B12602176
CAS No.: 648429-06-5
M. Wt: 270.26 g/mol
InChI Key: CBYHZODYKANHFB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound that features a benzyloxy group attached to a dioxaphospholane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of diethyl phosphite with benzyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as column chromatography, to isolate the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction produces phosphines. Substitution reactions result in the replacement of the benzyloxy group with the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, it can participate in nucleophilic substitution reactions, where the benzyloxy group is replaced by other nucleophiles. These interactions are facilitated by the electronic properties of the dioxaphospholane ring and the benzyloxy group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)-4,4-diethyl-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholane ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and as a probe in scientific research.

Properties

CAS No.

648429-06-5

Molecular Formula

C13H19O4P

Molecular Weight

270.26 g/mol

IUPAC Name

4,4-diethyl-2-phenylmethoxy-1,3,2λ5-dioxaphospholane 2-oxide

InChI

InChI=1S/C13H19O4P/c1-3-13(4-2)11-16-18(14,17-13)15-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

CBYHZODYKANHFB-UHFFFAOYSA-N

Canonical SMILES

CCC1(COP(=O)(O1)OCC2=CC=CC=C2)CC

Origin of Product

United States

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